3-(oxan-4-yl)piperazin-2-one

medicinal chemistry stereoselective synthesis building block procurement

3-(Oxan-4-yl)piperazin-2-one (CAS 1247658-45-2) is a heterocyclic building block belonging to the piperazin-2-one class, featuring a tetrahydropyran (oxane) substituent at the 3-position of the piperazinone ring. The compound has a molecular formula of C9H16N2O2, a molecular weight of 184.24 g/mol, and a computed XLogP3-AA of -0.5, indicating balanced hydrophilicity.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 1247658-45-2
Cat. No. B6204716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(oxan-4-yl)piperazin-2-one
CAS1247658-45-2
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1COCCC1C2C(=O)NCCN2
InChIInChI=1S/C9H16N2O2/c12-9-8(10-3-4-11-9)7-1-5-13-6-2-7/h7-8,10H,1-6H2,(H,11,12)
InChIKeyPEBFIMWXZDZXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxan-4-yl)piperazin-2-one (CAS 1247658-45-2): Procurement-Relevant Chemical Identity and Physicochemical Baseline


3-(Oxan-4-yl)piperazin-2-one (CAS 1247658-45-2) is a heterocyclic building block belonging to the piperazin-2-one class, featuring a tetrahydropyran (oxane) substituent at the 3-position of the piperazinone ring [1]. The compound has a molecular formula of C9H16N2O2, a molecular weight of 184.24 g/mol, and a computed XLogP3-AA of -0.5, indicating balanced hydrophilicity . It possesses one undefined stereocenter, making stereochemical configuration a critical procurement consideration [1]. The compound is classified under GHS as Acute Toxicity Category 4 (oral), Skin Irritant Category 2, Eye Irritant Category 2A, and STOT SE Category 3, necessitating appropriate handling protocols [2].

Why Generic Piperazinone Substitution Fails: Regioisomeric and Stereochemical Differentiation of 3-(Oxan-4-yl)piperazin-2-one (CAS 1247658-45-2)


Piperazin-2-one derivatives with tetrahydropyran substituents exist as three distinct regioisomers—1-substituted (CAS 1147422-83-0), 3-substituted (CAS 1247658-45-2), and 4-substituted (CAS 1162664-63-2)—that are not interchangeable in synthesis or biological screening [1]. The 3-substitution pattern introduces a chiral center absent in the 1- and 4-substituted analogs, making stereochemical outcome dependent on which regioisomer is procured [1]. Furthermore, the 3-position places the oxane ring adjacent to the amide carbonyl, altering hydrogen-bonding geometry and steric environment relative to the 1- or 4-substituted variants [2]. Substituting any of these regioisomers without experimental validation risks divergent reactivity in downstream derivatization and irreproducible structure-activity relationships [2].

Quantitative Differentiation Evidence for 3-(Oxan-4-yl)piperazin-2-one (CAS 1247658-45-2) Versus Closest Analogs


Regioisomeric Identity: 3-Position Substitution Confers a Stereocenter Absent in 1- and 4-Substituted Analogs

3-(Oxan-4-yl)piperazin-2-one possesses one undefined stereocenter at the 3-position of the piperazinone ring, as documented in PubChem (Undefined Atom Stereocenter Count = 1) [1]. In contrast, the regioisomeric 1-(oxan-4-yl)piperazin-2-one (CAS 1147422-83-0, PubChem CID 53426611) and 4-(oxan-4-yl)piperazin-2-one (CAS 1162664-63-2, PubChem CID 53409878) each have an Undefined Atom Stereocenter Count of 0, confirming they are achiral molecules [1]. This stereochemical distinction is structurally absolute: only the 3-substituted regioisomer can generate enantiomeric products upon further derivatization, making it the mandatory choice for any project requiring chiral induction or enantioselective SAR exploration [2].

medicinal chemistry stereoselective synthesis building block procurement

Hydrogen-Bond Donor Topology: 3-Substitution Places Oxane Adjacent to the Amide NH, Altering H-Bond Geometry

The 3-(oxan-4-yl)piperazin-2-one regioisomer positions the tetrahydropyran oxygen in closer spatial proximity to the piperazinone amide NH (hydrogen bond donor) than either the 1- or 4-substituted analogs [1]. In the 1-substituted isomer, the oxane ring is attached to the lactam nitrogen, altering the H-bond acceptor character at that position; in the 4-substituted isomer, the oxane is distal to the amide moiety [1]. While explicit intramolecular distance measurements or crystallographic data are not publicly available for this compound, this topological distinction is a consequence of the covalent connectivity verified by InChI and SMILES representations across all three regioisomers . The 3-substitution pattern creates a unique intramolecular hydrogen-bonding landscape that is geometrically inaccessible to the 1- and 4-substituted regioisomers.

structure-based drug design pharmacophore modeling medicinal chemistry

Physicochemical Property Differentiation: XLogP3-AA and TPSA of the 3-Substituted Regioisomer

3-(Oxan-4-yl)piperazin-2-one exhibits a computed XLogP3-AA of -0.5 and a Topological Polar Surface Area (TPSA) of 50.4 Ų [1]. While all three regioisomers share the same molecular formula (C9H16N2O2) and molecular weight (184.24 g/mol), the connectivity differences produce subtle but potentially significant variations in computed logP and TPSA values. The XLogP3-AA of -0.5 places this compound in a hydrophilicity range suitable for CNS drug discovery, where balanced lipophilicity and hydrogen-bonding capacity are critical parameters [2]. The TPSA of 50.4 Ų falls below the 60 Ų threshold often associated with good oral absorption, and below the 90 Ų threshold for blood-brain barrier penetration, suggesting favorable permeability characteristics [1]. Direct experimental logP or logD values for the comparator regioisomers are not publicly available, precluding quantitative comparison at this time.

ADME prediction drug-likeness lead optimization

Rotatable Bond Restriction: 3-Substitution Minimizes Conformational Flexibility Compared to N-Substituted Analogs

3-(Oxan-4-yl)piperazin-2-one has a computed Rotatable Bond Count of 1, reflecting the direct C-C attachment of the oxane ring to the piperazinone carbon skeleton [1]. In the 1-substituted isomer (CID 53426611), the oxane ring is attached via an N-C bond, which may exhibit different rotational barriers and conformational preferences due to amide resonance effects [2]. The 4-substituted isomer likewise features N-C attachment. The lower rotatable bond count of the 3-isomer restricts conformational freedom, which can translate into reduced entropic penalties upon target binding—a factor of significant interest in fragment-based drug design and scaffold optimization [1]. Quantitative torsional energy profiles or crystallographic data comparing the three regioisomers have not been reported in the public domain.

conformational analysis scaffold design entropy-driven binding

Evidence-Backed Application Scenarios for 3-(Oxan-4-yl)piperazin-2-one (CAS 1247658-45-2) Procurement


Enantioselective Medicinal Chemistry Campaigns Requiring a Chiral Piperazinone Scaffold

Any drug discovery program requiring chiral induction at the piperazinone core must select the 3-substituted regioisomer (CAS 1247658-45-2), as it is the only regioisomer among the three oxan-4-yl-piperazin-2-ones that possesses a stereocenter (Undefined Atom Stereocenter Count = 1) [1]. The 1- and 4-substituted analogs are achiral and cannot support enantioselective SAR exploration. This makes the 3-isomer the obligatory procurement choice for projects targeting chiral recognition elements in enzyme active sites or receptor binding pockets.

Fragment-Based Drug Discovery Prioritizing Low Rotatable Bond Count Scaffolds

With a Rotatable Bond Count of 1, 3-(oxan-4-yl)piperazin-2-one is an attractive fragment or scaffold for fragment-based drug discovery (FBDD) campaigns that prioritize rigid, low-entropy building blocks [1]. The C-C attachment of the oxane ring to the piperazinone carbon skeleton restricts conformational freedom compared to N-substituted regioisomers, potentially reducing entropic penalties upon target binding. Procurement of the 3-isomer, rather than the 1- or 4-isomer, aligns with FBDD design principles that favor pre-organized ligand conformations.

CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity

The computed XLogP3-AA of -0.5 and TPSA of 50.4 Ų position 3-(oxan-4-yl)piperazin-2-one within physicochemical space favorable for CNS drug discovery [1]. The TPSA value is below the 90 Ų threshold associated with blood-brain barrier penetration, and the XLogP3-AA indicates balanced hydrophilicity. While all three regioisomers share the same molecular formula, the 3-substitution pattern uniquely places the oxane oxygen adjacent to the amide moiety, creating an intramolecular hydrogen-bonding environment that may further modulate CNS penetration [2]. This regioisomer should be prioritized for CNS-targeted library synthesis.

Synthetic Intermediate Requiring Orthogonal Reactivity at the 3-Position

As a building block for complex heterocyclic synthesis, 3-(oxan-4-yl)piperazin-2-one offers distinct reactivity at the 3-position carbon that is not available in the 1- or 4-substituted regioisomers [1]. The 3-position chiral center can be elaborated via enolate chemistry, reductive amination, or nucleophilic substitution, enabling diversification strategies that are regioisomer-specific. Researchers procuring this compound for library synthesis should verify stereochemical purity specifications with the vendor, given the undefined stereocenter and the potential for racemic mixtures [1].

Technical Documentation Hub

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